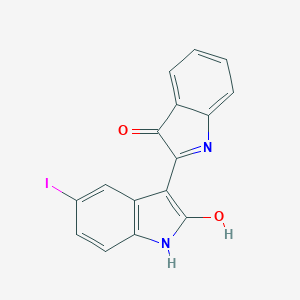
5/'-Iodoindirubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5/'-Iodoindirubin is a synthetic organic compound belonging to the indole family This compound is characterized by its unique structure, which includes an indole core with an iodine atom at the 5-position and a keto group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5/'-Iodoindirubin typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Keto Group Introduction: The keto group at the 3-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5/'-Iodoindirubin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with hydroxyl groups replacing the keto group.
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
5/'-Iodoindirubin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 5/'-Iodoindirubin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the iodine atom at the 5-position.
5-Bromo-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one: Contains a bromine atom instead of iodine.
3-(2-Furylmethylene)-1,3-dihydro-2H-indol-2-one: Contains a furan ring instead of the indole core.
Uniqueness
The presence of the iodine atom at the 5-position and the keto group at the 3-position makes 5/'-Iodoindirubin unique
Eigenschaften
CAS-Nummer |
126433-42-9 |
|---|---|
Molekularformel |
C16H9IN2O2 |
Molekulargewicht |
388.16 g/mol |
IUPAC-Name |
2-(2-hydroxy-5-iodo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H9IN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H |
InChI-Schlüssel |
GTQDKQRZKDDFGV-YPKPFQOOSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
Synonyme |
5'-iodoindirubin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















